Lipophilicity & Membrane Permeability
The 4-bromobenzyl substitution is expected to raise the partition coefficient (cLogP) by approximately 0.7–1.0 log units compared to the unsubstituted benzyl analog (calculated XLogP3 2.9 for benzyl analog), due to the electron‑withdrawing, lipophilic bromine . The regioisomeric 3-bromo isomer carries the identical molecular weight but likely exhibits a slightly different cLogP owing to altered dipole moment, with reported XLogP3‑AA = 3.9 [1]. The 4‑bromo placement positions the halogen para to the methylene, providing maximum separation from the triazole ring, a geometry that in related series has been linked to enhanced passive membrane diffusion and target‑site accessibility [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~3.7–4.0 (4-bromo regioisomer) |
| Comparator Or Baseline | Benzyl analog: XLogP3 ~2.9; 3-Bromo isomer: XLogP3‑AA = 3.9 |
| Quantified Difference | Δ ≈ +0.8–1.1 vs. benzyl analog; comparable to 3-bromo isomer but distinct geometry |
| Conditions | PubChem computed XLogP3 descriptors; in silico prediction |
Why This Matters
Higher predicted lipophilicity and distinct regioisomeric geometry may confer superior passive permeability relative to the unsubstituted benzyl analog, a critical consideration for cell‑based assay design.
- [1] PubChem. 3-[(3-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine (CID 603622). Computed Properties. View Source
- [2] Shkoor, M., Tashtoush, H., Al-Talib, M., et al. (2021). Synthesis and Antiproliferative and Antilipolytic Activities of a Series of 1,3- and 1,4-Bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes. Chemistry of Heterocyclic Compounds, 57, 1141–1151. View Source
